

Technical Guide: Physical Properties of 3-Bromopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromopyrazine-2-carboxylic acid

Cat. No.: B1291621

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Bromopyrazine-2-carboxylic acid**. The information is intended to support research, synthesis, and drug development activities by providing key data points and standardized experimental methodologies.

Core Physical and Chemical Properties

3-Bromopyrazine-2-carboxylic acid, a halogenated heterocyclic compound, serves as a valuable building block in organic synthesis. Its physical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Data Summary

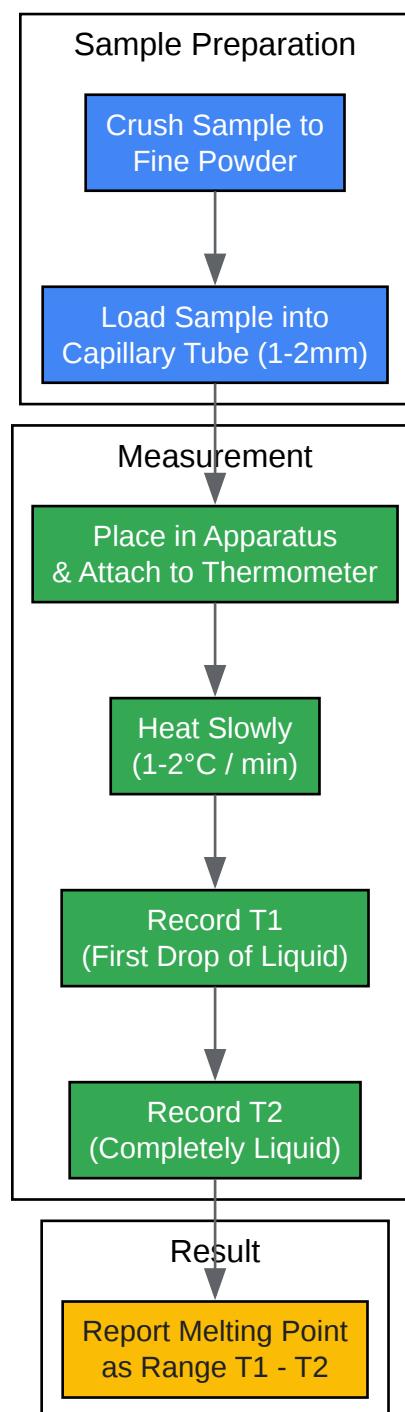
The quantitative properties of **3-Bromopyrazine-2-carboxylic acid** are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the precise melting point, boiling point, and pKa, are not readily available in published literature and may require experimental determination.

Property	Value	Source(s)
CAS Number	937669-80-2	[1] [2] [3]
Molecular Formula	C ₅ H ₃ BrN ₂ O ₂	[1] [2]
Molecular Weight	202.99 g/mol	[2]
Physical Form	Solid	[1]
Density	1.940 ± 0.06 g/cm ³ (at 20°C)	[2]
Melting Point	Data not available. Isomeric compounds like 6-Bromopyridine-2-carboxylic acid and 2-Bromopyridine-3-carboxylic acid melt in the 192-203°C range. [4] [5]	
Boiling Point	Data not available. Likely to decompose at high temperatures.	
Purity (Typical)	≥ 97%	[1]
Solubility	No specific data available. Similar compounds are sparingly soluble in DMSO, methanol, and water. [6]	
pKa	Data not available.	
Storage Conditions	Store at 2-8°C under an inert atmosphere.	[1]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These represent standard laboratory procedures applicable to **3-Bromopyrazine-2-carboxylic acid**.

Determination of Melting Point (Capillary Method)


The melting point is a critical indicator of purity for a solid compound.[7][8] A sharp melting range typically signifies a high degree of purity.[8]

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital instrument)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Heating medium (e.g., paraffin oil)

Procedure:

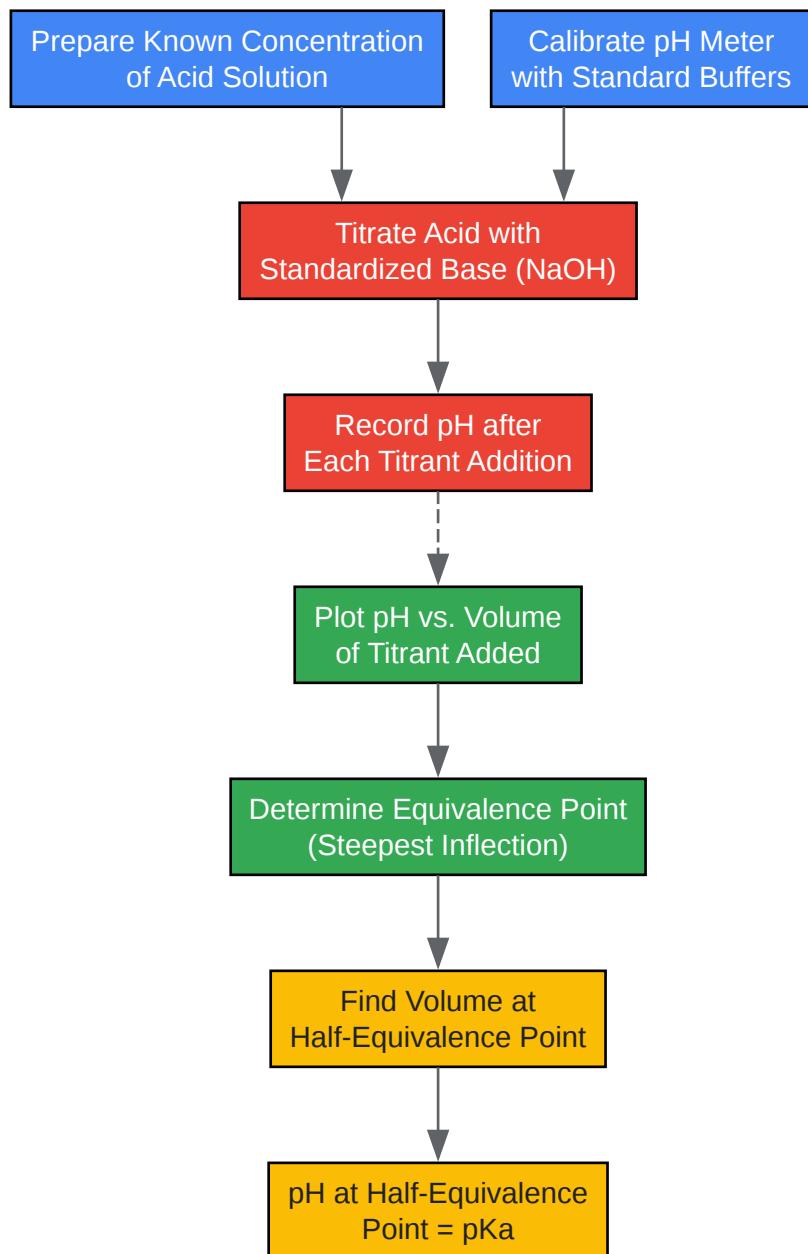
- Sample Preparation: A small amount of the **3-Bromopyrazine-2-carboxylic acid** is finely crushed into a powder using a mortar and pestle.[9][10]
- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (1-2 mm in height) is packed into the sealed end.[10]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the melting point apparatus.[9]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting temperature.[11]
- Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10] The melting point is reported as the range T1-T2.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is essential for understanding the ionization state of the molecule at different pH levels, which is critical in drug development for predicting absorption and distribution.


Apparatus:

- pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker
- Standardized basic titrant (e.g., 0.1 M NaOH)

Procedure:

- Solution Preparation: A precise weight of **3-Bromopyrazine-2-carboxylic acid** is dissolved in a known volume of deionized water. Gentle warming may be required to aid dissolution, followed by cooling to room temperature.[12]
- Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[13]
- Titration: The acid solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution. The standardized NaOH solution is added incrementally from the burette.[13]
- Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
- Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The volume of titrant at

the half-equivalence point is determined. According to the Henderson-Hasselbalch equation, the pH at this half-equivalence point is equal to the pKa of the acid.[12][14]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromopyrazine-2-carboxylic acid | 937669-80-2 [sigmaaldrich.com]
- 2. Pharmaceutical and chemical intermediates, CAS#:937669-80-2,3-溴吡嗪-2-羧酸,3-Bromopyrazine-2-carboxylic acid [en.chemfish.com]
- 3. 3-Bromopyrazine-2-carboxylic acid | 937669-80-2 [chemicalbook.com]
- 4. 2-Bromopyridine-3-carboxylic acid 97 35905-85-2 [sigmaaldrich.com]
- 5. 2-溴吡啶-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. pennwest.edu [pennwest.edu]
- 8. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. web.williams.edu [web.williams.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3-Bromopyrazine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291621#3-bromopyrazine-2-carboxylic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com